molecular formula C18H28O B13785966 4-(4-Hexylcyclohexyl)phenol CAS No. 90525-36-3

4-(4-Hexylcyclohexyl)phenol

Cat. No.: B13785966
CAS No.: 90525-36-3
M. Wt: 260.4 g/mol
InChI Key: RZSUDJKMAUVCDQ-UHFFFAOYSA-N
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Description

4-(4-Hexylcyclohexyl)phenol is an organic compound with the molecular formula C18H28O It is a derivative of phenol, where the phenol ring is substituted with a hexylcyclohexyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Hexylcyclohexyl)phenol can be synthesized through the hydroalkylation of phenol using a palladium catalyst and a molten salt mixture of sodium chloride and aluminum chloride. The reaction is carried out under hydrogen pressure at a temperature of around 120°C for approximately 4.5 hours. The specific steps are as follows:

    Reactants: Phenol and hexylcyclohexane.

    Catalyst: Palladium on alumina (Pd-Al2O3).

    Molten Salt: Sodium chloride (NaCl) and aluminum chloride (AlCl3) in a 1:1 molar ratio.

    Conditions: Hydrogen pressure, 120°C, 4.5 hours.

The yield of this compound from this reaction is approximately 31.9% .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of nitrophenols and bromophenols.

Scientific Research Applications

4-(4-Hexylcyclohexyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, resins, and biocides

Mechanism of Action

The mechanism of action of 4-(4-Hexylcyclohexyl)phenol involves its interaction with cellular components. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including apoptosis and inflammation. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylphenol: Similar structure but lacks the hexyl group.

    4-Hexylresorcinol: Contains a hexyl group but has two hydroxyl groups on the benzene ring.

    Phenol: The parent compound with a hydroxyl group on the benzene ring.

Uniqueness

4-(4-Hexylcyclohexyl)phenol is unique due to the presence of both a hexyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination enhances its solubility, stability, and potential biological activities compared to other phenolic compounds .

Properties

CAS No.

90525-36-3

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

4-(4-hexylcyclohexyl)phenol

InChI

InChI=1S/C18H28O/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16,19H,2-10H2,1H3

InChI Key

RZSUDJKMAUVCDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

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